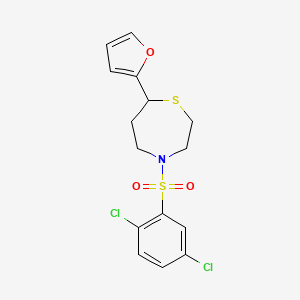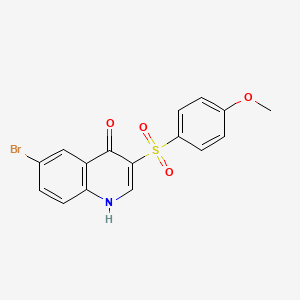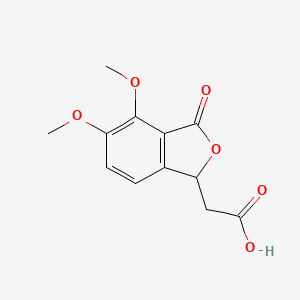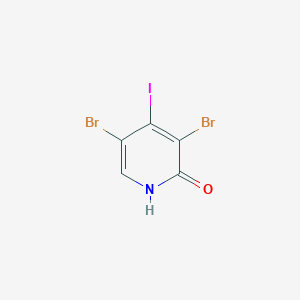![molecular formula C13H18ClN B2961952 Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride CAS No. 2470436-70-3](/img/structure/B2961952.png)
Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride, commonly known as AGN 2979, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a cyclic amine that has shown promise in various studies related to neuroscience and neuropharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of substituted tricyclic compounds, such as those derived from Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine; hydrochloride, have been actively explored. Mittal, Sarode, and Vidyasagar (2011) investigated the synthesis, characterization, and biological activity of new substituted tricyclic compounds for antimicrobial applications. These compounds showed significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical development (Mittal, Sarode, & Vidyasagar, 2011).
Antimicrobial Activity
Research on the antimicrobial properties of tricyclic compounds, including those similar to Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine; hydrochloride, has shown promising results. The synthesized compounds have been evaluated against various bacterial and fungal strains, exhibiting significant anti-bacterial and anti-fungal activities. This suggests their potential use in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Interaction with Biological Systems
The interaction of tricyclic compounds with biological systems, such as their potential antiviral activity and interaction with neurotransmitter receptors, has been explored. For instance, Oka et al. (2001) designed and prepared novel tricyclic compounds with a unique amine moiety for the development of anti-influenza virus agents, highlighting one of the compounds, 2f, for its potent activity and tolerance in mice, indicating its promise as a novel anti-influenza virus agent for humans (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).
Pharmaceutical Applications
The potential pharmaceutical applications of tricyclic compounds extend beyond antimicrobial activity. Research has explored their use in various therapeutic areas, including the development of novel antidepressants and the study of their interactions with neurotransmitter systems. For example, Richelson (1979) investigated tricyclic antidepressants for their ability to antagonize histamine H1 and muscarinic acetylcholine receptors, providing insights into their sedative effects and potential therapeutic benefits (Richelson, 1979).
Eigenschaften
IUPAC Name |
tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c14-13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13;/h1-4,9-10,13H,5-8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXSSOSLNXJUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C3=CC=CC=C23)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)
![5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide](/img/structure/B2961875.png)
![8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2961877.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2961879.png)

![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2961881.png)
![tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B2961882.png)




